molecular formula C6H12ClNO2 B2620804 4-(Aminomethyl)-4-methyloxolan-2-onehydrochloride CAS No. 2580234-90-6

4-(Aminomethyl)-4-methyloxolan-2-onehydrochloride

Cat. No.: B2620804
CAS No.: 2580234-90-6
M. Wt: 165.62
InChI Key: NWYKDXHDJOOGTH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-4-methyloxolan-2-one hydrochloride is a heterocyclic organic compound featuring a tetrahydrofuran (oxolane) backbone substituted with a methyl group and an aminomethyl moiety, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₂ClNO₂, with a molecular weight of 165.62 g/mol (CAS: EN300-27701048) .

Properties

IUPAC Name

4-(aminomethyl)-4-methyloxolan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(3-7)2-5(8)9-4-6;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYKDXHDJOOGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-methyloxolan-2-onehydrochloride typically involves the reaction of 4-methyloxolan-2-one with aminomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4-methyloxolan-2-onehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted oxolane derivatives.

Scientific Research Applications

4-(Aminomethyl)-4-methyloxolan-2-onehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-methyloxolan-2-onehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride
  • Molecular Formula : C₄H₉ClN₂O₂
  • Molecular Weight : 152.58 g/mol (CAS: 1803589-70-9) .
  • Key Differences: Ring System: Replaces the oxolane (tetrahydrofuran) ring with an oxazolidinone ring, introducing an additional nitrogen atom in the five-membered ring. Substituents: Lacks the 4-methyl group present in the oxolane derivative, reducing steric hindrance.
rac-2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethan-1-amine Hydrochloride
  • Molecular Formula : C₇H₁₄ClN (estimated from )
  • Structural Contrast : Features a cyclopropane ring system instead of a heterocyclic oxygen ring, with chiral methyl groups. The absence of a ketone or ester group reduces polarity compared to the oxolane derivative .

Physicochemical Properties

Compound Molecular Weight (g/mol) Ring System Key Functional Groups Solubility (Predicted)
4-(Aminomethyl)-4-methyloxolan-2-one HCl 165.62 Oxolane (THF) Ketone, Aminomethyl, HCl Moderate in polar solvents
4-(Aminomethyl)-1,3-oxazolidin-2-one HCl 152.58 Oxazolidinone Amine, Ketone, HCl High in polar solvents
rac-2-[(2R,3R)-Dimethylcyclopropyl]ethylamine HCl ~150 (estimated) Cyclopropane Primary amine, HCl Low to moderate

Notes:

  • The oxolane derivative’s methyl group may reduce aqueous solubility compared to the oxazolidinone analogue.
  • Cyclopropane-based hydrochlorides exhibit lower polarity due to the absence of oxygen atoms in the ring .

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